Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate ThioGlo1 is a thiol-reactive fluorescent probe. Upon reaction with a thiol group, a fluorescent adduct is formed that displays excitation/emission maxima of 384/513 nm, respectively. It also reacts with sulfite to form a fluorescent adduct with similar spectral characteristics, and interference from sulfite during thiol determination must be accounted for using secondary methods. ThioGlo1 has been used to monitor the oxidative stability of beer.

Brand Name: Vulcanchem
CAS No.: 137350-66-4
VCID: VC21227327
InChI: InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3
SMILES: COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O
Molecular Formula: C20H13NO7
Molecular Weight: 379.3 g/mol

Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate

CAS No.: 137350-66-4

Cat. No.: VC21227327

Molecular Formula: C20H13NO7

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate - 137350-66-4

Specification

Description ThioGlo1 is a thiol-reactive fluorescent probe. Upon reaction with a thiol group, a fluorescent adduct is formed that displays excitation/emission maxima of 384/513 nm, respectively. It also reacts with sulfite to form a fluorescent adduct with similar spectral characteristics, and interference from sulfite during thiol determination must be accounted for using secondary methods. ThioGlo1 has been used to monitor the oxidative stability of beer.

CAS No. 137350-66-4
Molecular Formula C20H13NO7
Molecular Weight 379.3 g/mol
IUPAC Name methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate
Standard InChI InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3
Standard InChI Key NLQBAJWAMARDBZ-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O
Canonical SMILES COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O

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